![molecular formula C9H12N2O5S B2706508 N-(2-methoxyethyl)-4-nitrobenzenesulfonamide CAS No. 321705-93-5](/img/structure/B2706508.png)
N-(2-methoxyethyl)-4-nitrobenzenesulfonamide
Overview
Description
Scientific Research Applications
Versatile Means for Secondary Amines Preparation
N-(2-methoxyethyl)-4-nitrobenzenesulfonamide and its derivatives are highlighted for their role in the preparation of secondary amines. These compounds, readily prepared from primary amines, undergo smooth alkylation to give N-alkylated sulfonamides in near-quantitative yields. The process is facilitated by Mitsunobu reaction or conventional methods, showcasing their utility in organic synthesis for producing secondary amines with high efficiency (Fukuyama et al., 1995).
Environmental and Material Applications
In environmental science, these compounds are used in strategies for converting toxic compounds to less harmful ones. For instance, the conversion of nitrobenzene to aniline in a bioelectrochemical system highlights an innovative approach to pollutant degradation, offering a sustainable alternative to traditional removal methods (Wang et al., 2011).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of new sulfonamide molecules have been extensively studied. One research focused on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, detailing its structure through spectroscopic tools and computational study. This work not only adds to the chemical knowledge base but also explores the compound's potential interactions with proteins, indicating a broader application in biochemical studies (Murthy et al., 2018).
Advanced Materials Research
In the field of material science, derivatives of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide have been investigated for their potential as electrode-active materials. The study on the electron-transfer kinetics of nitroxide radicals, for example, demonstrates the application of these compounds in developing high power-rate electrode materials (Suga et al., 2004).
Future Directions
While specific future directions for “N-(2-methoxyethyl)-4-nitrobenzenesulfonamide” are not available, research in the field of secondary batteries has led to the investigation of numerous alternative systems to the state-of-the-art lithium-ion battery, and metal-air batteries are one such technology .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various cellular targets, including rna
Mode of Action
It is suggested that similar compounds can interact with their targets through complementary base pairing . This interaction can potentially control processes that affect disease progression. More research is required to understand the specific interactions of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide with its targets.
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including energy metabolism and phospholipid metabolism
Result of Action
It is suggested that similar compounds can lead to changes in protein production, which can affect disease progression . More research is required to understand the specific effects of N-(2-methoxyethyl)-4-nitrobenzenesulfonamide’s action.
Action Environment
It is known that similar compounds can be used as stabilizers in certain environments
properties
IUPAC Name |
N-(2-methoxyethyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAFPGCLWAAVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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